2',5'-Dichloroacetanilide
Overview
Description
2’,5’-Dichloroacetanilide is a chemical compound with the molecular formula C8H7Cl2NO. It has an average mass of 204.053 Da and a monoisotopic mass of 202.990463 Da . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2’,5’-Dichloroacetanilide consists of 8 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The structure is characterized by freely rotating bonds, with a polar surface area of 29 Å .Physical and Chemical Properties Analysis
2’,5’-Dichloroacetanilide has a density of 1.4±0.1 g/cm³, a boiling point of 346.2±32.0 °C at 760 mmHg, and a flash point of 163.2±25.1 °C . It has a molar refractivity of 50.3±0.3 cm³ and a molar volume of 146.4±3.0 cm³ .Scientific Research Applications
Molecular Structure and Configurations
- Kondo (1976) found that 2',5'-dichloroacetoacetanilide predominantly exists in the keto form with an intramolecular hydrogen bond between the amide proton and carbonyl oxygen in chloroform solutions. In pyridine, it exhibits rapid interconversion between keto and enol forms, suggesting versatile configurations in different solvents (Kondo, 1976).
Environmental Impact and Remediation
- Mohanty and Jena (2019) reviewed the environmental impact of chloroacetanilide herbicides, noting their classification as carcinogens and emphasizing the importance of biological remediation methods for their removal. They highlighted the effectiveness of bacterial strains like Paracoccus sp. in degrading these herbicides (Mohanty & Jena, 2019).
- He et al. (2017) studied the reductive dechlorination of chloroacetanilide herbicides in water, using a Co complex-supported catalyst. This approach showed high catalytic activity and selectivity for the formation of dechlorinated derivatives, indicating a potential method for mitigating environmental impacts (He et al., 2017).
Effects on Aquatic Organisms
- Junghans et al. (2003) examined the effects of various chloroacetanilide herbicides on the reproduction of green algae. They found that these herbicides impaired algal reproduction and that their combined effects were higher than those of individual components. This study highlights the potential ecological risks of these compounds in aquatic environments (Junghans et al., 2003).
- Lanasa et al. (2022) investigated the comparative toxicity of chloroacetanilide herbicides and their formulations on the nontarget alga Raphidocelis Subcapitata. They found that the commercial formulations resulted in toxicity levels similar to the active herbicide ingredients, underscoring the need for assessing the environmental impact of herbicide formulations (Lanasa et al., 2022).
Synthesis and Chemical Properties
- Kumar et al. (1980) conducted NQR investigations in crystalline 2,5-dichloroacetanilide, revealing insights into the molecular structure and bond characteristics of the compound. Their findings contribute to a better understanding of the chemical properties of chloroacetanilides (Kumar et al., 1980).
- Katritzky et al. (2001) reported the formation of novel ring systems using acetanilides, demonstrating the chemical versatility and potential for creating new compounds from chloroacetanilide derivatives (Katritzky et al., 2001).
Biodegradation and Environmental Fate
- Stamper and Tuovinen (1998) explored the biodegradation of chloroacetanilide herbicides, including their detoxification in biological systems. They found that microbial degradation plays a crucial role in determining the environmental fate of these herbicides (Stamper & Tuovinen, 1998).
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZFWTSENFTULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062560 | |
Record name | 2,5-Dichloroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2621-62-7 | |
Record name | N-(2,5-Dichlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2621-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2,5-dichlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',5'-Dichloroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2,5-dichlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dichloroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-dichlorophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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